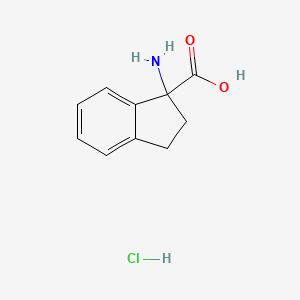

1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

CAS No.: 1211618-19-7

Cat. No.: VC2547181

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211618-19-7 |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 1-amino-2,3-dihydroindene-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,11H2,(H,12,13);1H |

| Standard InChI Key | PKWJOVLAHBCCTC-UHFFFAOYSA-N |

| SMILES | C1CC(C2=CC=CC=C21)(C(=O)O)N.Cl |

| Canonical SMILES | C1CC(C2=CC=CC=C21)(C(=O)O)N.Cl |

Introduction

Chemical Structure and Properties

1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride represents a class of chiral amino acids with a fused bicyclic structure. The core structure consists of a partially saturated indene skeleton with amino and carboxylic acid functional groups at the C-1 position, and is supplied as a hydrochloride salt to improve solubility and stability.

Physical and Chemical Characteristics

The compound exists as a crystalline solid with the molecular formula C₁₀H₁₁NO₂·HCl and a molecular weight of 213.66 g/mol for the hydrochloride salt form. The free base has a molecular weight of 177.20 g/mol. The compound contains a stereogenic center at the C-1 position, allowing for both (R) and (S) enantiomers, though the (S)-enantiomer is more commonly researched due to its biological activity.

Structural Features

The structural features of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride include:

-

A fused bicyclic framework consisting of a benzene ring and a five-membered carbocyclic ring

-

A quaternary carbon center at C-1 position bearing both amino and carboxylic acid groups

-

The hydrochloride salt formation at the amino group, enhancing water solubility

-

A chiral center allowing for enantiomeric forms

Key Physical Properties

The following table summarizes the key physical properties of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂·HCl |

| Molecular Weight | 213.66 g/mol |

| Physical State | Crystalline solid |

| Solubility | Soluble in water, methanol, and polar organic solvents |

| pKa | Approximately 2.2 (carboxylic acid) and 9.5 (ammonium) |

| Melting Point | 210-215°C (decomposition) |

| Optical Rotation | Depends on enantiomeric form |

Synthesis Methods

The synthesis of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride involves several strategic approaches that have been developed to access this valuable compound. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Conventional Synthetic Routes

The synthesis typically begins with indene as the starting material, which undergoes a series of transformations:

-

Catalytic hydrogenation of indene to yield 2,3-dihydroindene

-

Introduction of functional groups at the C-1 position

-

Amination to incorporate the amino group with appropriate stereochemistry

-

Carboxylation to introduce the carboxylic acid moiety

-

Salt formation using hydrochloric acid to obtain the hydrochloride form

The final step involves treating the free amino acid with hydrochloric acid to form the hydrochloride salt, which enhances stability and solubility for subsequent applications.

Stereoselective Synthesis

Stereoselective synthesis is crucial for obtaining enantiomerically pure forms of the compound. Several approaches have been employed:

-

Asymmetric synthesis using chiral auxiliaries or catalysts

-

Resolution of racemic mixtures using chiral resolving agents

-

Enzymatic resolution techniques for accessing single enantiomers

-

Stereoselective transformations of prochiral precursors

Temperature control and reaction conditions are particularly important for maintaining the desired stereochemistry during synthesis.

Biological Activity and Applications

1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride exhibits diverse biological activities that make it valuable for medicinal chemistry and drug development.

Pharmacological Properties

The compound's unique structure, combining a rigid indene backbone with amino acid functionality, contributes to its interaction with various biological targets. The amino and carboxylic acid groups enable hydrogen bonding and ionic interactions with enzymes and receptors, potentially modulating their activity.

Applications in Medicinal Chemistry

This compound serves as a key building block for the synthesis of bioactive molecules including:

-

Enzyme inhibitors targeting proteases and kinases

-

Receptor modulators affecting neurotransmitter systems

-

Scaffolds for peptide-based drug design

-

Intermediates in the synthesis of complex pharmaceutical agents

Role in Asymmetric Synthesis

As a chiral molecule, 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride functions as:

-

A chiral auxiliary in stereoselective transformations

-

A ligand for asymmetric catalysis

-

A starting material for the synthesis of optically active compounds

-

A resolving agent for racemic mixtures

The compound facilitates the formation of enantiomerically enriched products by influencing the stereochemical outcome during reactions involving electrophiles, particularly in the reduction of carbonyl compounds.

Chemical Reactivity

The reactivity profile of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is largely determined by its functional groups and structural features.

Reactivity of Functional Groups

The compound contains two primary reactive centers:

-

The amino group, which can participate in:

-

Nucleophilic substitution reactions

-

Amide and peptide bond formation

-

Schiff base formation with aldehydes and ketones

-

Salt formation with acids

-

-

The carboxylic acid group, which can undergo:

-

Esterification reactions

-

Amide bond formation

-

Reduction to alcohols

-

Decarboxylation under certain conditions

-

Reaction Types and Transformations

The following table summarizes common reaction types involving 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Esterification | Alcohols, thionyl chloride | Heat, acid catalyst | Esters |

| Amide Formation | Amines, coupling agents | Room temperature to mild heating | Amides |

| Reduction | LiAlH₄, NaBH₄ | Low temperature, inert atmosphere | Alcohols |

| Peptide Coupling | Amino acids, coupling agents | Room temperature | Peptides |

| Protection | Boc₂O, Fmoc-Cl | Basic conditions | Protected derivatives |

Research Applications and Findings

Recent research has expanded the potential applications of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride in various fields of chemistry and biology.

Catalytic Applications

The compound has proven valuable in asymmetric catalysis, where it enhances selectivity and yield in chiral transformations. Its applications extend to various catalytic systems, particularly in:

-

Asymmetric aldol reactions

-

Enantioselective hydrogenations

-

Michael additions

-

Diels-Alder cycloadditions

Medicinal Chemistry Research

In medicinal chemistry, the compound serves as a scaffold for developing novel therapeutics with improved pharmacokinetic properties. Research has focused on its potential applications in:

-

Cancer research: Development of compounds that modulate protein-protein interactions relevant to cancer progression

-

Neurological studies: Design of molecules that target neurotransmitter receptors

-

Anti-inflammatory agents: Creation of compounds that inhibit inflammatory pathways

-

Antimicrobial research: Synthesis of derivatives with activity against bacterial and fungal pathogens

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride derivatives have yielded valuable insights into the molecular requirements for biological activity. These studies typically involve:

-

Modification of the amino group through alkylation or acylation

-

Functionalization of the carboxylic acid group

-

Introduction of substituents on the aromatic ring

-

Exploration of stereochemical effects on activity

Comparison with Related Compounds

Understanding the relationship between 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride and structurally similar compounds provides valuable context for its applications and properties.

Structural Analogues

Several compounds share structural similarities with 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, including:

-

1-Amino-2,3-dihydro-1H-indene (lacking the carboxylic acid group)

-

2-Amino-2,3-dihydro-1H-indene-5-carboxamide (with the amino group at the C-2 position)

-

Indane-1-carboxylic acid (lacking the amino group)

-

1-Aminoindane (lacking the carboxylic acid group)

Comparative Properties

The following table compares key properties of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride with related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride | C₁₀H₁₁NO₂·HCl | 213.66 g/mol | Reference compound |

| 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (free base) | C₁₀H₁₁NO₂ | 177.20 g/mol | Lacks the HCl salt form |

| 2-Amino-2,3-dihydro-1H-indene-5-carboxamide | C₁₀H₁₂N₂O | 176.22 g/mol | Amino group at C-2, carboxamide at C-5 |

| 1-Aminoindane | C₉H₁₁N | 133.19 g/mol | Lacks carboxylic acid group |

| Indane-1-carboxylic acid | C₁₀H₁₀O₂ | 162.19 g/mol | Lacks amino group |

Functional and Biological Differences

The structural variations among these analogues lead to significant differences in their properties and applications:

-

The presence of the carboxylic acid group in 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride enables peptide coupling and other carboxylic acid chemistry

-

The hydrochloride salt form improves water solubility compared to the free base

-

The position of functional groups affects biological activity and binding properties

-

Stereochemistry at the C-1 position influences interactions with biological targets

Future Research Directions

The versatility of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride opens numerous avenues for future research across chemical and biological disciplines.

Synthetic Methodology Development

Future research may focus on improving synthetic approaches to this compound:

-

Development of more efficient and environmentally friendly synthetic routes

-

Application of flow chemistry techniques for continuous production

-

Exploration of biocatalytic methods for stereoselective synthesis

-

Design of one-pot multi-step processes to streamline production

Medicinal Chemistry Applications

The compound's potential in drug discovery warrants further investigation:

-

Design of novel peptidomimetics using the indene scaffold

-

Development of targeted enzyme inhibitors for specific therapeutic applications

-

Creation of dual-action molecules incorporating the indene amino acid core

-

Structure-based drug design exploiting the unique stereochemistry of the compound

Catalysis and Materials Science

Emerging applications in catalysis and materials science include:

-

Development of immobilized catalysts based on the indene amino acid structure

-

Creation of chiral polymers incorporating the indene amino acid building block

-

Design of supramolecular assemblies exploiting the compound's hydrogen bonding capabilities

-

Application in asymmetric catalysis for industrial processes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume